molecular formula C16H18N2O4S B3011336 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034324-26-8

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B3011336
CAS RN: 2034324-26-8
M. Wt: 334.39
InChI Key: XNZLJHNBJQCZKF-UHFFFAOYSA-N
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Description

The compound “4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyridine ring via an oxygen atom. The pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the methoxyphenyl group, would contribute to the overall structure. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the methoxyphenyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Drug Discovery: Pyrrolidine Scaffold

The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold in drug discovery for the treatment of human diseases.

Stereochemistry: Enantioselective Synthesis

The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates. The spatial orientation of substituents can affect the binding mode to enantioselective proteins, influencing the activity and selectivity of pharmaceutical agents .

Selective Androgen Receptor Modulators (SARMs)

Modifications to the pyrrolidine structure, such as those found in the compound, can result in selective androgen receptor modulators. These are optimized to modify the pharmacokinetic profile, potentially offering therapeutic benefits in conditions like muscle wasting and osteoporosis .

Antimicrobial Activity

Compounds featuring the pyrrolidine ring have been investigated for their antimicrobial properties. The structure-activity relationship (SAR) of these compounds can be studied to develop new antimicrobial agents with improved efficacy and selectivity .

Autoimmune Diseases: RORγt Inverse Agonists

Derivatives of pyrrolidine, such as the one , have been shown to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modulation of its activity can be a promising approach for treatment .

ADME/Tox Optimization

The introduction of heteroatomic fragments, like the sulfonyl and methoxy groups in the compound, can be strategically used to modify physicochemical parameters. This optimization is crucial for achieving the best absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) results for drug candidates .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and biological activity .

properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-21-13-2-4-16(5-3-13)23(19,20)18-11-8-15(12-18)22-14-6-9-17-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZLJHNBJQCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

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